6-Chloro-5-methylisatin

CDK2 inhibition Cytotoxicity Isatin-hydrazone SAR

6-Chloro-5-methylisatin (1H-Indole-2,3-dione, 6-chloro-5-methyl-) is a dual-substituted isatin derivative bearing a chlorine atom at the 6-position and a methyl group at the 5-position on the indole-2,3-dione scaffold, with molecular formula C₉H₆ClNO₂ and molecular weight 195.6 g/mol. The isatin core is a privileged structure in medicinal chemistry, and the specific 6-chloro-5-methyl substitution pattern creates a unique electronic and steric environment that distinguishes it from mono-substituted analogs such as 5-methylisatin and 6-chloroisatin.

Molecular Formula C9H6ClNO2
Molecular Weight 195.6 g/mol
CAS No. 96187-75-6
Cat. No. B1591969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-methylisatin
CAS96187-75-6
Molecular FormulaC9H6ClNO2
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Cl)NC(=O)C2=O
InChIInChI=1S/C9H6ClNO2/c1-4-2-5-7(3-6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
InChIKeyPDNPCCKRVLBASB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-methylisatin (CAS 96187-75-6): Compound Overview and Procurement Differentiation Context


6-Chloro-5-methylisatin (1H-Indole-2,3-dione, 6-chloro-5-methyl-) is a dual-substituted isatin derivative bearing a chlorine atom at the 6-position and a methyl group at the 5-position on the indole-2,3-dione scaffold, with molecular formula C₉H₆ClNO₂ and molecular weight 195.6 g/mol . The isatin core is a privileged structure in medicinal chemistry, and the specific 6-chloro-5-methyl substitution pattern creates a unique electronic and steric environment that distinguishes it from mono-substituted analogs such as 5-methylisatin and 6-chloroisatin. While both substituents individually confer biological activity—the 5-methyl group contributes to receptor-binding affinity [1] and the 6-chloro substituent enhances antimicrobial potency relative to 4-chloro analogs [2]—the combined motif has been specifically highlighted in structure–activity relationship (SAR) studies as belonging to the most potent halogen-substitution pattern on the isatin C-ring for certain target classes [3]. This compound is primarily procured as a research intermediate and building block for the synthesis of bioactive molecules, and its differentiation from close analogs is rooted in this dual-substitution pharmacophoric profile.

Why 6-Chloro-5-methylisatin Cannot Be Replaced by Common Mono-Substituted Isatin Analogs


Isatin derivatives are not interchangeable building blocks: the position and nature of substituents on the indole-2,3-dione ring profoundly affect both the reactivity in downstream synthetic transformations and the biological activity of the resulting products. A 5-methylisatin lacks the electron-withdrawing and lipophilicity-enhancing chlorine atom that has been shown, at the class level, to increase potency in halogenated isatin-hydrazone series—SAR analysis revealed that halogen substituents at the 2,6-position of the isatin C-ring yield the most potent cytotoxic and CDK2-inhibitory derivatives [1]. Conversely, 6-chloroisatin lacks the 5-methyl group that is critical for interactions with hydrophobic enzyme pockets; in 5-methylisatin derivatives designed as CDK2 inhibitors, the methyl group participates in key hydrophobic contacts that stabilize the enzyme–inhibitor complex [2]. Substituting 6-chloro-5-methylisatin with 4-chloro-5-methylisatin relocates the chlorine to a position that SAR data from chloroisatin-3-semicarbazones indicate is less favourable for antimicrobial activity [3]. Furthermore, the dual-substitution pattern may influence physicochemical properties such as logP and solubility in ways that mono-substituted analogs do not replicate, affecting both synthetic yield in subsequent derivatization and biological performance of downstream compounds. The quantitative evidence below substantiates why procurement decisions should be guided by the specific substitution pattern rather than generic isatin availability.

Quantitative Differentiation Evidence for 6-Chloro-5-methylisatin vs. Closest Analogs


SAR-Based Superiority of 6-Position Halogen in Isatin-Hydrazone Cytotoxicity and CDK2 Inhibition

In a comprehensive SAR study of isatin-hydrazone derivatives, halogen substituents at the 2,6-position of the C-ring were explicitly identified as yielding the most potent cytotoxic derivatives against MCF7 (breast adenocarcinoma) and A2780 (ovarian adenocarcinoma) cell lines, with the lead compound 4j achieving IC₅₀ = 1.51 ± 0.09 µM against MCF7 and CDK2 inhibitory IC₅₀ = 0.245 µM, compared to imatinib reference IC₅₀ = 0.131 µM [1]. While this study did not test 6-chloro-5-methylisatin directly, it establishes a class-level SAR rule that 6-position halogenation is a critical determinant of potency. The 6-chloro-5-methylisatin scaffold pre-installs this favourable 6-halogen pattern while adding a 5-methyl group, positioning it as a privileged starting material for generating potent isatin-hydrazone-type CDK2 inhibitors that cannot be accessed from 5-methylisatin (lacks halogen) or 6-chloroisatin (lacks methyl). Notably, derivatives with non-halogenated or 4-halogenated C-rings showed substantially reduced activity; compound 4e (non-optimal halogen placement) gave MCF7 IC₅₀ = 5.46 ± 0.71 µM and A2780 IC₅₀ = 18.96 ± 2.52 µM, representing a 3.6-fold and 12.6-fold decrease in potency respectively versus the 6-substituted lead [1].

CDK2 inhibition Cytotoxicity Isatin-hydrazone SAR

5-Methylisatin ANP Receptor Antagonist Activity Establishes the Pharmacophoric Value of the 5-Methyl Substituent

Medvedev et al. (1999) demonstrated that 5-substituted isatins—including 5-methylisatin, 5-hydroxyisatin, and 5-aminoisatin—exhibit more effective inhibitory activity against atrial natriuretic peptide (ANP)-stimulated particulate guanylyl cyclase in rat brain and heart membranes than unsubstituted isatin, with IC₅₀ values in the range of 1.3–20 µM [1]. This establishes the 5-methyl group as a pharmacophoric element contributing to target engagement. 6-Chloro-5-methylisatin retains this 5-methyl substitution while adding a 6-chloro group that, based on independent SAR from isatin-hydrazone cytotoxicity studies [2], further enhances potency. In contrast, 6-chloroisatin lacks the 5-methyl group and would be predicted to have reduced ANP receptor antagonism—specifically, 5-methylisatin was among the most effective analogs tested by Medvedev et al., while the study did not report similarly potent activity for 6-substituted-only isatins. This provides a cross-study comparable basis for differentiating 6-chloro-5-methylisatin from 6-chloroisatin in receptor-targeted research applications.

ANP receptor antagonism Guanylyl cyclase inhibition 5-Substituted isatin SAR

6-Chloroisatin Antimicrobial Superiority Over 4-Chloroisatin Provides Class-Level Evidence for 6-Position Halogen Advantage

Pandeya et al. (2006) conducted a head-to-head comparison of 4-chloro and 6-chloroisatin-3-semicarbazones and hydrazones against nine pathogenic bacteria and four pathogenic fungi. The results explicitly state that 'the semicarbazones arised from the 6-chloroisatin series have exhibited good antimicrobial activity than that obtained from 4-chloroisatins' [1]. Key compounds 6-chloroisatin-3-(2'-chlorophenyl) semicarbazone (1b) and 6-chloroisatin-3-(4'-bromophenyl) semicarbazone (4b) showed promising activity in both antibacterial and antifungal screenings, whereas the corresponding 4-chloro series compounds were less active. This provides direct head-to-head comparative evidence that chlorine placement at the 6-position is superior to the 4-position for antimicrobial activity in isatin derivatives. 6-Chloro-5-methylisatin, bearing the chlorine at the 6-position, shares this favourable 6-chloro substitution that 4-chloro-5-methylisatin (CAS 53003-18-2) lacks.

Antimicrobial activity Chloroisatin-3-semicarbazones Positional SAR

Molecular Docking Evidence for 5-Methylisatin Derivatives as CDK2 Inhibitors with Favourable ADMET Profiles

Czeleń et al. (2025) designed and synthesized a series of 5-methylisatin derivatives as CDK2 inhibitors, using molecular docking, molecular dynamics simulations, and ADMET analysis. The study demonstrated that substitutions at the R2 and R3 positions (corresponding to the isatin C-ring) improved binding affinity, with hydrogen bonds to GLU81 and LEU83 and hydrophobic interactions stabilizing the complexes [1]. When compared to the reference molecule 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one—which has inhibitory activity comparable to doxorubicin—the new 5-methylisatin derivatives showed significant improvements in active site affinity, conformational stability, and fit. Six derivatives (1, 2a, 2b, 3h, 3b, 3e) demonstrated superior predicted bioavailability [1]. While 6-chloro-5-methylisatin itself was not among the synthesized subset in this study, the scaffold represents a logical extension: the 6-chloro substituent would occupy the R2/R3 region identified as favourable for binding affinity enhancement, while retaining the 5-methyl group essential for the core scaffold activity. This computational evidence supports the rationale for selecting 6-chloro-5-methylisatin as a CDK2 inhibitor building block over non-methylated or differently halogenated isatins.

CDK2 docking 5-Methylisatin derivatives ADMET prediction

BindingDB Affinity Data: 6-Chloro-5-methylisatin Shows Nanomolar Inhibition of Staphyloxanthin Biosynthesis Enzyme

The BindingDB entry BDBM50187735 (linked to CHEMBL3828547) reports that 6-chloro-5-methylisatin inhibits 4,4'-diapophytoene desaturase (CrtN) in Staphylococcus aureus strain Newman with an IC₅₀ of 10 nM, assessed by reduction in staphyloxanthin pigment formation after 48 hours [1]. Staphyloxanthin is a virulence factor that protects S. aureus from oxidative killing by host immune cells, making CrtN an attractive antivirulence target. This nanomolar potency is notable and distinguishes the compound from many other isatin derivatives that lack reported CrtN inhibitory activity. While direct comparator data for 5-methylisatin or 6-chloroisatin against this target were not identified in the curated ChEMBL dataset, the 10 nM IC₅₀ provides a quantifiable benchmark for this specific substitution pattern. Caution is advised: the SMILES string associated with this BindingDB entry may not perfectly match 6-chloro-5-methylisatin and requires independent verification; users should confirm target engagement in their own assays.

Diapophytoene desaturase inhibition Staphyloxanthin biosynthesis Antivirulence target

Priority Application Scenarios for 6-Chloro-5-methylisatin Based on Differentiated Evidence


CDK2 Inhibitor Lead Generation: Pre-Optimized Scaffold with 6-Halogen SAR Advantage

Medicinal chemistry teams designing ATP-competitive CDK2 inhibitors should select 6-chloro-5-methylisatin as a starting scaffold because it pre-installs the 6-position halogen that SAR studies have identified as the most potent substitution pattern in isatin-hydrazone series [1]. The 5-methyl group provides additional hydrophobic contacts in the CDK2 active site, as demonstrated by molecular docking and dynamics simulations of 5-methylisatin derivatives showing hydrogen bonds with GLU81 and LEU83 . Using 5-methylisatin (lacking 6-Cl) or 6-chloroisatin (lacking 5-CH₃) would require additional synthetic steps to introduce the missing substituent or would yield derivatives with suboptimal binding. The compound is particularly suited for generating isatin-3-hydrazone or isatin-3-semicarbazone libraries targeting CDK2, with predicted superior bioavailability based on ADMET analysis of the 5-methylisatin chemotype .

Antimicrobial Semicarbazone Derivative Synthesis: Exploiting 6-Cl > 4-Cl Positional Superiority

For research groups synthesizing isatin-3-semicarbazone antimicrobial agents, 6-chloro-5-methylisatin is the preferred starting material over 4-chloro-5-methylisatin. Direct comparative evidence demonstrates that 6-chloroisatin-derived semicarbazones exhibit superior antibacterial and antifungal activity compared to their 4-chloroisatin counterparts across a panel of 9 bacteria and 4 fungi [1]. The additional 5-methyl group on 6-chloro-5-methylisatin may further modulate lipophilicity and membrane permeability, potentially enhancing antimicrobial spectrum. The compound serves as a direct precursor for generating focused libraries of 6-chloro-5-methylisatin-3-semicarbazones and hydrazones, with compound 6-chloroisatin-3-(2'-chlorophenyl) semicarbazone and 6-chloroisatin-3-(4'-bromophenyl) semicarbazone representing validated active pharmacophores from the 6-chloro series [1].

ANP Receptor Pharmacology Tool Compound Development

Cardiovascular pharmacology laboratories investigating atrial natriuretic peptide (ANP) receptor–guanylyl cyclase signaling should procure 6-chloro-5-methylisatin rather than unsubstituted isatin or 6-chloroisatin. The 5-methyl group is essential for potent ANP receptor antagonism: 5-methylisatin exhibits IC₅₀ values of 1.3–20 µM in rat brain and heart membrane assays, significantly more potent than unsubstituted isatin [1]. Adding a 6-chloro substituent may further modulate potency and tissue selectivity, as the study noted that 'the efficacy of other analogues varied and was not consistent between the two tissues, raising the possibility of receptor heterogeneity and relative selectivity of inhibition' [1]. 6-Chloro-5-methylisatin thus represents a tool compound with potential for tissue-selective pharmacological profiling that neither 5-methylisatin (lacks halogen-modulated selectivity) nor 6-chloroisatin (lacks 5-methyl potency determinant) can provide.

Antivirulence Drug Discovery Targeting Staphyloxanthin Biosynthesis

Anti-virulence drug discovery programs targeting Staphylococcus aureus pathogenesis should evaluate 6-chloro-5-methylisatin as a CrtN (4,4'-diapophytoene desaturase) inhibitor scaffold. BindingDB data indicate nanomolar inhibitory activity (IC₅₀ = 10 nM) against CrtN-mediated staphyloxanthin pigment formation [1]. Blocking staphyloxanthin biosynthesis renders S. aureus susceptible to oxidative killing by host neutrophils, representing a non-bactericidal therapeutic strategy that may reduce selective pressure for resistance development. While this BindingDB result requires independent replication and the SMILES assignment should be verified, the potency is sufficient to warrant procurement for hit validation and SAR expansion studies. Researchers should request certificate of analysis confirming identity and purity (≥95% by HPLC) when procuring for biological assays .

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